![molecular formula C19H24ClN3O3S B2581155 N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride CAS No. 1351616-37-9](/img/structure/B2581155.png)
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Description
“N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C19H24ClN3O3S and a molecular weight of 409.93. It’s important to note that while this specific compound isn’t widely studied, there are related compounds that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through a multi-step procedure . These processes often involve the design and synthesis of structurally modified derivatives, characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Scientific Research Applications
- Researchers have synthesized structurally modified derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, which includes this compound .
- Although not directly related to this compound, another piperazine derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a potent and selective dopamine D4 ligand .
- Benzisothiazole derivatives, which share structural features with this compound, have been explored for treating urinary dysfunction .
Antibacterial Activity
Dopamine and Serotonin Antagonism
Bioactive Scaffold
Selective Dopamine D4 Ligand
Urinary Dysfunction Treatment
Antifungal and Antimicrobial Properties
properties
IUPAC Name |
N-[2-[4-(2-methoxybenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S.ClH/c1-25-17-5-3-2-4-16(17)19(24)22-11-9-21(10-12-22)8-7-20-18(23)15-6-13-26-14-15;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMGGUEAPMFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxybenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride |
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